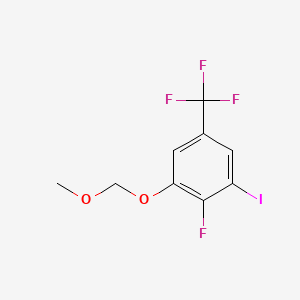
2-Fluoro-1-iodo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1-iodo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a benzene ring, along with a methoxymethoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-iodo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the halogenation of a suitable aromatic precursor, followed by the introduction of the methoxymethoxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and etherification processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound. Safety measures are also crucial due to the handling of reactive halogenated intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-1-iodo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The presence of halogens makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the iodine atom, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1-iodo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Fluoro-1-iodo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups like fluorine and trifluoromethyl can influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-1-iodo-3-methoxy-4-(trifluoromethoxy)benzene
- 2-Fluoro-1-iodo-3-methoxy-4-(methoxymethoxy)benzene
Uniqueness
2-Fluoro-1-iodo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The combination of fluorine, iodine, and trifluoromethyl groups, along with the methoxymethoxy substituent, makes it a versatile compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C9H7F4IO2 |
|---|---|
Molekulargewicht |
350.05 g/mol |
IUPAC-Name |
2-fluoro-1-iodo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7F4IO2/c1-15-4-16-7-3-5(9(11,12)13)2-6(14)8(7)10/h2-3H,4H2,1H3 |
InChI-Schlüssel |
NRZTYGHYPHIXRP-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=C(C(=CC(=C1)C(F)(F)F)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



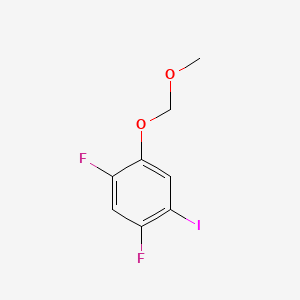

![5'-Bromo-2'-fluoro-3'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14764595.png)
![6-[2-[4-[[2-(2-Amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl-phenacylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14764601.png)
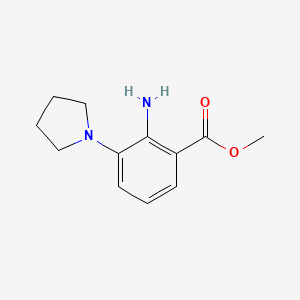
![1-(cyclopropylmethyl)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14764611.png)
![[S(R)]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14764612.png)
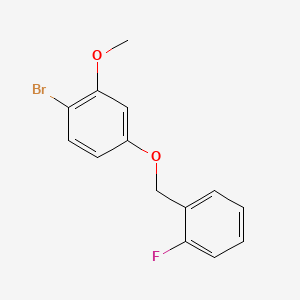

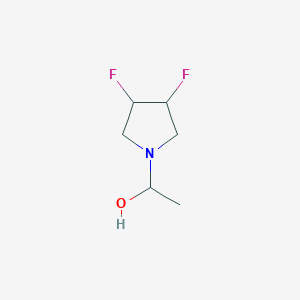
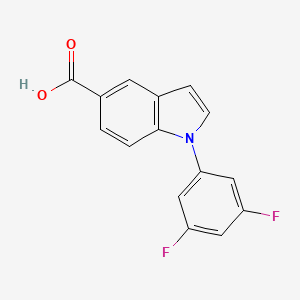
![(2S)-2-[[2-[3-[[4-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-N-(4-chloro-3-nitrophenyl)sulfonyl-3-[4-[(4-chlorophenyl)methoxy]phenyl]propanamide](/img/structure/B14764640.png)

